molecular formula C19H22N2O B2371097 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone CAS No. 163733-55-9

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B2371097
CAS No.: 163733-55-9
M. Wt: 294.398
InChI Key: AUTPNGXKYQJLBF-UHFFFAOYSA-N
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Description

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone is a synthetic compound belonging to the class of piperazine derivatives. It is known for its psychoactive properties and has been used in various scientific research applications. The compound’s structure consists of a benzylpiperazine moiety attached to a phenyl ring, which is further connected to an ethanone group.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 hazard statement, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

Given the broad range of biological activities exhibited by similar compounds, future research could focus on exploring the potential therapeutic applications of “1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” and related compounds .

Preparation Methods

The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone typically involves the reaction of 4-benzylpiperazine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone can be compared with other piperazine derivatives such as:

    1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and use in research related to serotonin receptors.

    1-Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines, used recreationally and in research.

    1-(4-Methoxyphenyl)piperazine (MeOPP): Studied for its potential antidepressant and anxiolytic properties.

Properties

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTPNGXKYQJLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(4-piperazin-1-yl-phenyl)-ethanone (500 mg, 2.45 mmol), benzaldehyde (312 mg, 2.94 mmol) and NaBH(OAc)3 (778 mg, 3.67 mmol) in AcOEt (15 ml) was stirred at room temperature overnight. The resulting solution was partitioned between water and DCM and the organic phase was dried over Na2SO4 and evaporated in vacuo. The crude product was purified by silica gel chromatography (eluent: DCM/MeOH/NH4OH 95:5:0.2) to give 390 mg of 1-[4-(4-benzyl-piperazin-1-yl)-phenyl]-ethanone.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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